2-amino-3-(4-nitrophenyl)propanoic acid hydrate
CAS No.: 1219413-86-1
Cat. No.: VC11618017
Molecular Formula: C9H12N2O5
Molecular Weight: 228.2
Purity: 93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219413-86-1 |
|---|---|
| Molecular Formula | C9H12N2O5 |
| Molecular Weight | 228.2 |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
2-Amino-3-(4-nitrophenyl)propanoic acid hydrate belongs to the class of nitroaryl-substituted amino acids. Its structure comprises a propanoic acid backbone with an amino group at the α-carbon and a 4-nitrophenyl moiety at the β-carbon. The hydration state indicates the presence of water molecules within the crystal lattice, a feature common to many amino acid derivatives to enhance stability.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-Amino-3-(4-nitrophenyl)propanoic acid hydrate |
| CAS Number | 1219413-86-1 |
| Molecular Formula | |
| Molecular Weight | 228.2 g/mol |
| Purity | 93% |
| Hydration State | Monohydrate (presumed) |
The nitro group at the para position introduces strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity. The amino and carboxyl groups enable participation in zwitterionic interactions, typical of amino acids.
Nomenclature and Synonyms
Systematic naming follows IUPAC guidelines, with “2-amino” denoting the amino group’s position on the propanoic acid chain. Alternative designations include “β-(4-nitrophenyl)-α-alanine hydrate,” though this terminology is less common. The hydrate designation is critical for distinguishing it from anhydrous forms, which may exhibit differing physicochemical behaviors.
Synthesis and Manufacturing
Historical Context
Early synthetic routes for nitroaryl amino acids involved multistep processes, such as the condensation of nitrobenzaldehyde derivatives with glycine equivalents. For example, Harington and Pitt Rivers’ 1944 work on 3-nitrotyrosine synthesis utilized azlactone intermediates derived from hippuric acid and aldehydes, achieving yields below 50% . These methods often required toxic reagents like organic nitrites and palladium catalysts, limiting scalability .
Table 2: Synthetic Efficiency Comparison
| Compound | Steps | Yield | Key Reagents |
|---|---|---|---|
| 2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid | 4 | 60% | Veratraldehyde, HBr |
| 3-Nitrotyrosine (1944 method) | 7 | 15% | Ozone, MoCl₅ |
| Target compound (hypothetical) | 3–5 | N/A | 4-Nitrobenzaldehyde |
Challenges include managing the nitro group’s reactivity during reduction and ensuring regioselectivity in aromatic substitutions.
Physicochemical Properties
Spectral Characteristics
While specific spectral data for the hydrate form remain unpublished, analogous compounds exhibit:
-
IR: Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).
-
NMR: Aromatic protons resonate at δ 8.1–8.3 ppm (para-substituted nitrobenzene), with α-proton signals near δ 3.8–4.2 ppm.
Solubility and Stability
The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) and insoluble in nonpolar solvents. Aqueous solubility is pH-dependent, with improved dissolution under basic conditions due to carboxylate formation. Hydration likely enhances stability by reducing hygroscopicity.
Table 3: Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| LogP (Octanol-Water) | Estimated 1.4–1.6 |
| pKa (Carboxyl) | ~2.2 |
| pKa (Amino) | ~9.8 |
Applications and Research Findings
Pharmaceutical Intermediates
The nitro group serves as a precursor to amine functionalities via reduction, enabling synthesis of bioactive molecules. For instance, nitro-to-amine conversion could yield analogs of dopa (3,4-dihydroxyphenylalanine), a Parkinson’s disease therapeutic .
Material Science
Nitroaryl amino acids act as ligands in metal-organic frameworks (MOFs). Their rigid aromatic cores and chelating carboxyl/amino groups facilitate porous network formation, relevant to gas storage and catalysis.
Biological Studies
Preliminary investigations into phenylpropanoid derivatives suggest antifeedant properties against agricultural pests, though direct evidence for this compound is lacking. Its structural similarity to tyrosine kinase inhibitors warrants further exploration.
Future Perspectives
-
Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce purification steps.
-
Biological Profiling: Screening for enzyme inhibition (e.g., tyrosine hydroxylase) and antimicrobial activity.
-
Hydration Dynamics: Studying water molecule interactions via X-ray crystallography.
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